2-[(N-Methylcyclohexylamino)methyl]thiophenol
Description
2-[(N-Methylcyclohexylamino)methyl]thiophenol is a thiophenol derivative characterized by a methylcyclohexylamino-methyl substituent attached to the aromatic ring. This compound combines a reactive thiol (-SH) group with a bulky N-methylcyclohexylamine moiety, which influences its physicochemical properties, such as lipophilicity, acidity, and steric accessibility.
Properties
IUPAC Name |
2-[[cyclohexyl(methyl)amino]methyl]benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NS/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)16/h5-7,10,13,16H,2-4,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVVLJDNBUSXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1S)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-Methylcyclohexylamino)methyl]thiophenol typically involves the reaction of thiophenol with N-methylcyclohexylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(N-Methylcyclohexylamino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The aromatic ring of the thiophenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-[(N-Methylcyclohexylamino)methyl]thiophenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[(N-Methylcyclohexylamino)methyl]thiophenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s unique substituent distinguishes it from other thiophenol derivatives. Key comparisons include:
Reactivity and Acidity
- Thiol pKa: The N-methylcyclohexylamino group may lower the thiol’s pKa compared to thiophenol (6.2) due to electron-donating effects, enhancing nucleophilicity. This contrasts with 2-mercaptophenol, where the hydroxyl group further stabilizes the thiolate .
- Enzymatic Interactions: While thiophenol and thiosalicylic acid are substrates for thiopurine methyltransferase (TPMT), steric bulk in this compound might reduce substrate efficiency .
Metal Coordination
- Chelation Ability: 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine binds nickel, inducing UV-Vis spectral shifts (λmax = 263–291 nm) . The target compound’s amino group could act as an additional donor site, though steric bulk may limit coordination efficiency.
Research Findings and Implications
- Medicinal Chemistry: Bulky substituents in thiophenol derivatives can alter bioavailability and enzymatic interactions.
- Catalysis and Coordination: Thiophenol derivatives with electron-rich substituents (e.g., pyridyl, amino) show enhanced metal-binding properties, relevant to catalysis or materials science .
- Enzymatic Methylation : TPMT’s preference for aromatic thiols with low steric demand suggests that the target compound may be a poor substrate compared to thiosalicylic acid .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
2-[(N-Methylcyclohexylamino)methyl]thiophenol is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiophenol moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NOS. Its structure includes a thiophenol group attached to a methylcyclohexylamino group, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiophenol group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Antioxidant Activity : Compounds with thiol groups are often involved in redox reactions, contributing to antioxidant properties.
- Cell Membrane Interaction : The hydrophobic nature of the cyclohexyl group may enhance membrane permeability, allowing the compound to exert effects within cellular environments.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thiophenol derivatives effectively inhibited the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
- Inhibition of Tyrosinase Activity : A study focused on analogs of thiophenol derivatives found that certain compounds significantly inhibited tyrosinase activity in melanoma cells. This inhibition is crucial for developing treatments for hyperpigmentation disorders and skin cancers .
- Cytotoxicity Assessment : In a cytotoxicity study involving various concentrations of similar compounds, it was observed that while some derivatives exhibited low toxicity at therapeutic concentrations, others showed concentration-dependent cytotoxic effects on cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Tyrosinase Inhibition | Significant reduction in enzyme activity |
Table 2: Cytotoxicity Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
